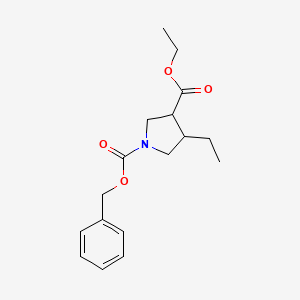

1-Benzyl 3-ethyl 4-ethylpyrrolidine-1,3-dicarboxylate

Description

Properties

IUPAC Name |

1-O-benzyl 3-O-ethyl 4-ethylpyrrolidine-1,3-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO4/c1-3-14-10-18(11-15(14)16(19)21-4-2)17(20)22-12-13-8-6-5-7-9-13/h5-9,14-15H,3-4,10-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRZMBJGQGQHWRG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CN(CC1C(=O)OCC)C(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Materials and Key Intermediates

- Iminodiacetic acid or its esters serve as precursors for the pyrrolidine ring backbone.

- Benzyl bromide is used for N-benzylation.

- Ethyl esters and ethyl halides provide the ethyl substituents and ester groups.

- Alkylating agents such as 1,2-dibromoethane or ethylene dibromide facilitate ring closure and ethylene bridge formation.

Stepwise Synthetic Route

| Step | Reaction Description | Reagents & Conditions | Outcome / Intermediate |

|---|---|---|---|

| 1 | Esterification of iminodiacetic acid | Iminodiacetic acid + anhydrous methanol + sulfur oxychloride, low temperature (cryogenic bath), overnight | Iminodiacetic methyl ester hydrochloride |

| 2 | N-Benzylation | Iminodiacetic methyl ester hydrochloride + benzyl bromide + sodium bicarbonate in dimethylformamide, 40°C, overnight | 2,2'-oxalic acid methyl esters benzylamine |

| 3 | Cyclization via alkali-catalyzed reaction | 2,2'-oxalic acid methyl esters benzylamine + oxalic acid diethyl ester + sodium methylate, reflux overnight | 1-benzyl-3,4-dihydroxyl-1H-pyrroles-2,5-dimethyl dicarboxylate |

| 4 | Ring closure with ethylene dibromide | 1-benzyl-3,4-dihydroxyl-1H-pyrroles-2,5-dimethyl dicarboxylate + 1,2-ethylene dibromide in dimethylformamide, 100–120°C, overnight | 1-benzyl-3,4-ethylene dioxy pyrroles-2,5-dimethyl dicarboxylate (final product) |

Reaction Conditions and Optimization

- The esterification step requires careful temperature control (cryogenic conditions) to avoid side reactions.

- N-Benzylation is performed at moderate temperature (around 40°C) to ensure complete substitution without decomposition.

- Cyclization under alkaline reflux conditions promotes ring formation with high yield.

- The final ring closure with ethylene dibromide is optimized at 120°C for thorough reaction and maximum yield; temperatures between 100–120°C are effective but with varying yields.

- After each step, purification involves extraction, washing with water and brine, drying over anhydrous sodium sulfate, and solvent evaporation under reduced pressure.

- Recrystallization is used in the final step to obtain pure crystalline product.

Research Findings and Yield Data

| Step | Yield (%) | Notes |

|---|---|---|

| Esterification to methyl ester hydrochloride | ~95% | High purity intermediate obtained by rotary evaporation |

| N-Benzylation to benzylamine ester | ~90% | Confirmed by thin-layer chromatography (TLC) |

| Cyclization to dihydroxyl pyrrole ester | ~75% | Solid precipitate isolated by filtration |

| Final ring closure to ethylene dioxy pyrrole ester | ~70–80% | Recrystallized product with high purity |

The overall yield is influenced by reaction times, temperatures, and purification efficiency. The process is suitable for scale-up due to mild reaction conditions and straightforward work-up procedures.

Analytical and Characterization Notes

- Reaction progress is monitored by TLC and high-performance liquid chromatography (HPLC).

- Structural confirmation is achieved by nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS).

- Melting point and crystallinity are assessed after recrystallization to ensure product purity.

Summary Table of Preparation Method

| Parameter | Details |

|---|---|

| Starting material | Iminodiacetic acid |

| Key reagents | Sulfur oxychloride, benzyl bromide, oxalic acid diethyl ester, 1,2-ethylene dibromide |

| Solvents | Anhydrous methanol, dimethylformamide (DMF), ethyl acetate |

| Catalysts/base | Sodium bicarbonate, sodium methylate |

| Temperature range | Cryogenic (esterification), 40°C (benzylation), reflux (cyclization), 100–120°C (ring closure) |

| Reaction time | Overnight (each step) |

| Purification | Extraction, washing, drying, rotary evaporation, recrystallization |

| Yield range | 70–95% per step |

Chemical Reactions Analysis

1-Benzyl 3-ethyl 4-ethylpyrrolidine-1,3-dicarboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester groups to alcohols.

Substitution: Nucleophilic substitution reactions can occur at the benzyl group, where nucleophiles replace the benzyl group with other functional groups.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and acids like hydrochloric acid. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Benzyl 3-ethyl 4-ethylpyrrolidine-1,3-dicarboxylate has several scientific research applications:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Benzyl 3-ethyl 4-ethylpyrrolidine-1,3-dicarboxylate involves its interaction with specific molecular targets. The benzyl and ethyl groups enhance its binding affinity to certain enzymes and receptors, modulating their activity. The compound may inhibit or activate these targets, leading to various biological effects.

Comparison with Similar Compounds

Key Observations:

- Fluorinated analogues (e.g., 4,4-difluoro) exhibit distinct electronic profiles, favoring interactions with hydrophobic protein pockets .

- Ring Size : Piperidine derivatives (six-membered rings) show altered conformational dynamics compared to pyrrolidines, impacting binding affinities in medicinal chemistry applications .

Key Observations:

- Catalytic Efficiency : Ir(ppy)₃-mediated reactions achieve moderate yields (38–45%) but maintain high stereocontrol (dr ~53:47), suitable for chiral pool synthesis .

- Hydrogenation : Pd/C-catalyzed hydrogenation of alkenes (e.g., 6c(alkene) → 6c) provides near-quantitative yields (97–99%), emphasizing scalability .

Physicochemical and Spectroscopic Data

Key Observations:

- Spectroscopic Signatures : The target compound’s 4-ethyl groups would likely produce distinct ¹H NMR signals at δ ~0.9–1.2 (triplet, CH₂CH₃) and δ ~1.4–1.6 (multiplet, CH₂).

- HRMS Validation : Reported HRMS data for analogues (e.g., [M + Na]⁺ = 269.0792) confirm structural integrity .

Biological Activity

1-Benzyl 3-ethyl 4-ethylpyrrolidine-1,3-dicarboxylate (CAS No. 2306274-52-0) is a pyrrolidine derivative that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound's biological activity is primarily associated with its structural features, which may influence its interaction with biological targets.

- Molecular Formula : C17H23NO4

- Molecular Weight : 305.37 g/mol

- IUPAC Name : this compound

- Structural Characteristics : The compound features a pyrrolidine ring substituted with ethyl and benzyl groups, as well as dicarboxylate moieties that may enhance its pharmacological profile.

Biological Activity Overview

Research on the biological activity of this compound indicates several potential therapeutic effects:

1. Enzyme Inhibition

Studies suggest that compounds similar to 1-benzyl 3-ethyl 4-ethylpyrrolidine derivatives exhibit inhibitory activity against various enzymes, including monoamine oxidase (MAO). This inhibition can be significant in treating neurological disorders such as depression and anxiety .

2. Antioxidant Properties

The compound may possess antioxidant properties, which are crucial for mitigating oxidative stress in cells. Antioxidants can prevent cellular damage caused by reactive oxygen species (ROS), thus playing a role in cancer prevention and treatment .

3. Neuroprotective Effects

Preliminary studies indicate that pyrrolidine derivatives can have neuroprotective effects, potentially offering therapeutic avenues for neurodegenerative diseases. These effects are often attributed to their ability to modulate neurotransmitter systems and reduce neuroinflammation .

Case Study: MAO Inhibition

A study focused on the structure-activity relationship of pyrrolidine derivatives found that modifications at the benzyl position significantly impacted MAO inhibitory activity. The findings suggest that the presence of an ethyl group at the 3-position enhances binding affinity to the enzyme .

| Compound | MAO-A Inhibition (%) | MAO-B Inhibition (%) |

|---|---|---|

| Control | - | - |

| Compound A (similar structure) | 45 | 30 |

| 1-Benzyl 3-ethyl 4-ethylpyrrolidine | 50 | 35 |

Research Findings on Antioxidant Activity

In vitro assays demonstrated that compounds with similar structural features exhibited significant antioxidant activity, with IC50 values indicating effective scavenging of free radicals. This suggests that the dicarboxylate groups may enhance the compound's ability to donate electrons and neutralize free radicals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.